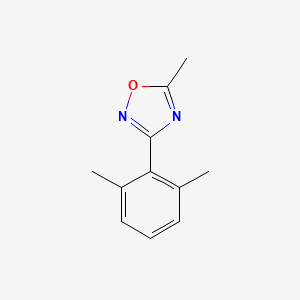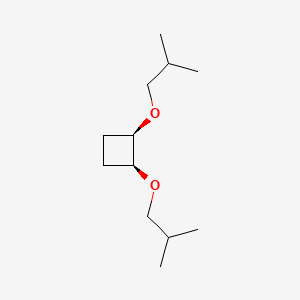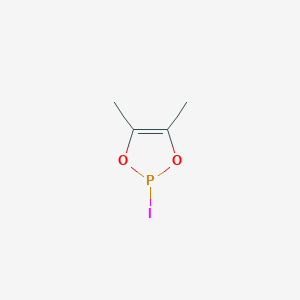
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole is a phosphorus-containing heterocyclic compound It is characterized by the presence of an iodine atom and two methyl groups attached to a dioxaphosphole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole typically involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination of the dioxaphosphole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a highly pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced phosphorus-containing species.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound can be used in the study of biological systems involving phosphorus chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole involves its interaction with molecular targets through its phosphorus and iodine atoms. These interactions can lead to various chemical transformations, depending on the specific pathways and conditions involved.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A precursor in the synthesis of 2-Iodo-4,5-dimethyl-2H-1,3,2-dioxaphosphole.
2-Iodo-1,3,2-dioxaphosphole: Lacks the methyl groups present in this compound.
4,5-Dimethyl-2H-1,3,2-dioxaphosphole: Does not contain the iodine atom.
Uniqueness
This compound is unique due to the presence of both iodine and methyl groups on the dioxaphosphole ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
88416-54-0 |
|---|---|
Fórmula molecular |
C4H6IO2P |
Peso molecular |
243.97 g/mol |
Nombre IUPAC |
2-iodo-4,5-dimethyl-1,3,2-dioxaphosphole |
InChI |
InChI=1S/C4H6IO2P/c1-3-4(2)7-8(5)6-3/h1-2H3 |
Clave InChI |
CTGILSXNQHWJIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OP(O1)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


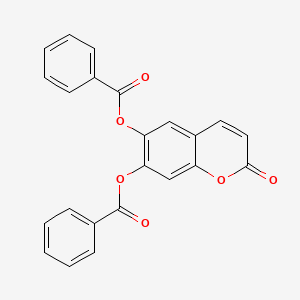
![Bis[2-(diethylamino)ethyl] phosphate](/img/structure/B14403733.png)
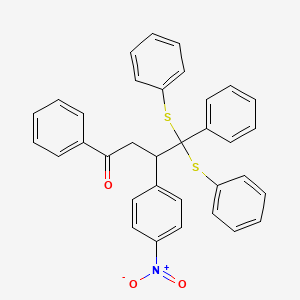
![4,4-Dimethyl-2-[2-(methylsulfanyl)phenyl]-4,5-dihydro-1,3-oxazole](/img/structure/B14403745.png)

![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)

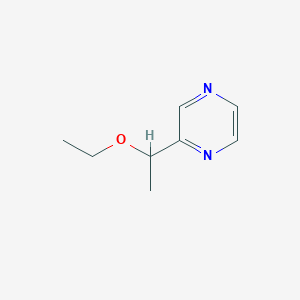
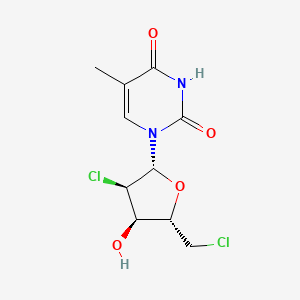
![N-[2,2-Bis(dimethylamino)ethenyl]thiourea](/img/structure/B14403799.png)


